2-FM-Daunorubicin

Übersicht

Beschreibung

2-FM-Daunorubicin is a synthetic derivative of daunorubicin, an anthracycline antibiotic widely used in chemotherapy. This compound is designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional daunorubicin. It is primarily used in the treatment of various types of leukemia, including acute myeloid leukemia and acute lymphoblastic leukemia.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-FM-Daunorubicin involves the modification of the daunorubicin molecule. One common method includes the introduction of a fluoromethyl group at a specific position on the daunorubicin structure. This process typically involves several steps:

Protection of Functional Groups: Protecting groups are used to shield reactive sites on the daunorubicin molecule.

Introduction of Fluoromethyl Group: A fluoromethylating agent is used to introduce the fluoromethyl group under controlled conditions.

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions.

Purification: Techniques such as crystallization, chromatography, and filtration are employed to purify the compound.

Quality Control: Rigorous testing is conducted to ensure the purity and efficacy of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-FM-Daunorubicin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-FM-Daunorubicin serves as a model compound for studying the effects of fluorine substitution on anthracycline antibiotics. Researchers investigate how this modification impacts the compound's chemical properties and biological activity, particularly in relation to its mechanism of action and pharmacokinetics.

Biology

In biological studies, this compound is analyzed for its interactions with cellular components such as DNA and proteins. Its ability to intercalate with DNA and inhibit topoisomerase II activity is crucial for understanding its anticancer effects. This compound is also used to explore cellular responses to chemotherapy, including apoptosis and drug resistance mechanisms.

Medicine

The primary medical application of this compound lies in its potential to treat various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Clinical studies suggest that this compound may offer improved outcomes with reduced side effects compared to traditional daunorubicin, making it a promising candidate for further clinical development.

Industry

In pharmaceutical development, this compound is utilized in creating new drug formulations and delivery systems. Its unique properties allow researchers to explore innovative ways to enhance drug efficacy while minimizing toxicity.

Clinical Efficacy

Recent studies have demonstrated that this compound exhibits superior efficacy in inducing complete responses in patients with AML compared to traditional daunorubicin regimens. For instance, a study indicated that patients treated with this compound showed a higher complete response rate than those receiving standard therapy .

Safety Profile

Patients treated with this compound reported fewer instances of cardiotoxicity and other severe side effects compared to those on conventional anthracycline therapies. This safety profile makes it an attractive option for patients who are at higher risk due to pre-existing conditions .

Ongoing Research

Ongoing research continues to explore the full potential of this compound in combination therapies and its effectiveness against resistant cancer cell lines. Studies are being conducted to assess long-term outcomes and overall survival rates among patients treated with this novel compound .

Wirkmechanismus

2-FM-Daunorubicin exerts its effects through several mechanisms:

DNA Intercalation: The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication.

Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to cell death.

Generation of Reactive Oxygen Species: The compound induces the formation of reactive oxygen species, causing oxidative damage to cellular components.

Vergleich Mit ähnlichen Verbindungen

Daunorubicin: The parent compound, widely used in chemotherapy.

Doxorubicin: Another anthracycline antibiotic with a similar mechanism of action but different side effect profile.

Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

Idarubicin: A more lipophilic anthracycline with enhanced cellular uptake.

Uniqueness of 2-FM-Daunorubicin: this compound is unique due to the presence of the fluoromethyl group, which enhances its pharmacokinetic properties and reduces its cardiotoxicity compared to other anthracyclines. This modification allows for more effective treatment of leukemia with fewer side effects.

Biologische Aktivität

2-FM-Daunorubicin, a derivative of daunorubicin, is an anthracycline antibiotic that exhibits significant antitumor activity. This compound has been studied for its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in the treatment of various cancers. The following sections provide a detailed overview of its biological activity, including mechanisms, pharmacokinetics, and case studies.

This compound operates through several mechanisms that contribute to its cytotoxic effects on cancer cells:

- DNA Intercalation : Like other anthracyclines, this compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This intercalation leads to increased DNA unwinding and melting temperature, which can trigger apoptosis in cancer cells .

- Topoisomerase II Inhibition : The compound stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved. This inhibition results in the accumulation of double-strand breaks in the DNA, further promoting cell death .

- Oxidative Stress Induction : this compound generates reactive oxygen species (ROS), which can lead to oxidative damage to cellular components, including lipids and proteins. This oxidative stress is a critical factor in the cytotoxicity observed with anthracycline treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential:

- Absorption and Distribution : Following administration, this compound exhibits a Tmax (time to maximum concentration) of approximately 2 hours. Its volume of distribution is reported to be around 1.91 L/m² for liposomal formulations .

- Metabolism : The drug is primarily metabolized in the liver, with around 40% excreted in bile and 25% in urine as active metabolites. The half-life of this compound is approximately 18.5 hours, allowing for sustained therapeutic levels in circulation .

- Elimination : The clearance rate is noted to be about 68.4 mL/h/m² for liposomal formulations, which are designed to enhance tumor targeting while reducing systemic toxicity .

Case Studies and Clinical Applications

Several studies have highlighted the efficacy of this compound in clinical settings:

- Acute Myeloid Leukemia (AML) : In a clinical trial involving patients with newly diagnosed therapy-related acute myeloid leukemia (t-AML), this compound demonstrated significant efficacy when used in combination with cytarabine. Patients exhibited improved remission rates compared to historical controls .

- Combination Therapy : Research has shown that combining this compound with other chemotherapeutic agents such as cisplatin can enhance antitumor effects. A study indicated that co-treatment with cisplatin reduced histone-bound levels of daunorubicin while increasing its binding to DNA, suggesting a synergistic effect that could be exploited for better therapeutic outcomes .

- Resistance Mechanisms : Investigations into tumor resistance have identified AKR1B10 as an enzyme that confers resistance to anthracyclines like daunorubicin. Targeting this enzyme may improve the efficacy of this compound in resistant cancer types .

Summary Table of Biological Activity

| Mechanism | Description |

|---|---|

| DNA Intercalation | Disrupts DNA structure; inhibits replication and transcription |

| Topoisomerase II Inhibition | Stabilizes DNA-topoisomerase II complex; causes double-strand breaks |

| Oxidative Stress Induction | Generates reactive oxygen species; leads to cellular damage |

Eigenschaften

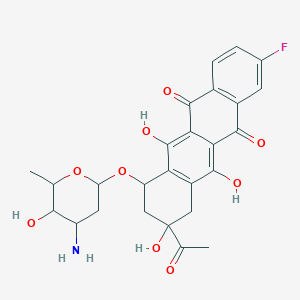

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2-fluoro-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FNO9/c1-9-21(30)15(28)6-17(36-9)37-16-8-26(35,10(2)29)7-14-18(16)25(34)20-19(24(14)33)23(32)13-5-11(27)3-4-12(13)22(20)31/h3-5,9,15-17,21,30,33-35H,6-8,28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYLIZBFCRUAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC(=C5)F)O)(C(=O)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922643 | |

| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

515.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118243-76-8 | |

| Record name | 2-Fluoro-4-demethoxydaunomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118243768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-8-fluoro-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.